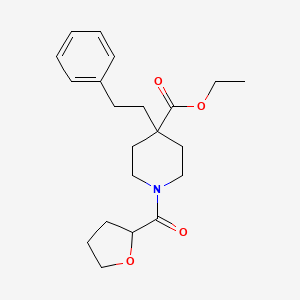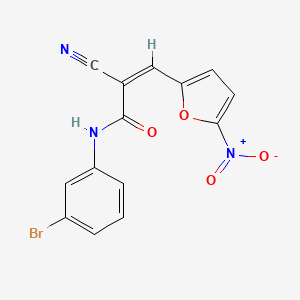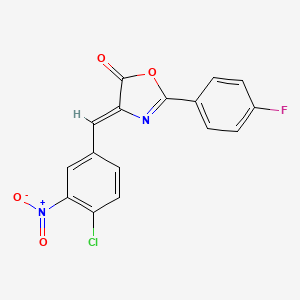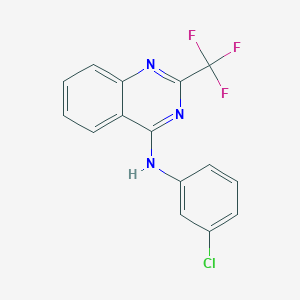
ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate
描述
Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate, also known as EPEF, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a piperidine derivative that exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
作用机制
The exact mechanism of action of ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. Additionally, this compound has been shown to activate the adenosine A1 receptor, which is involved in the regulation of cerebral blood flow.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including GABA receptors and voltage-gated calcium channels. Additionally, this compound has been shown to activate the adenosine A1 receptor, which is involved in the regulation of cerebral blood flow. These effects make this compound a potential therapeutic agent for various diseases, including epilepsy, chronic pain, and inflammation.
实验室实验的优点和局限性
One advantage of using ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. This compound exhibits anticonvulsant, analgesic, and anti-inflammatory effects, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to protect against oxidative stress in the brain, making it a potential neuroprotective agent. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry and careful attention to detail, making it a difficult compound to work with.
未来方向
There are several future directions for research on ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound's pharmacological properties, such as its potency and selectivity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, studies could be conducted to investigate the potential therapeutic applications of this compound for various diseases, including epilepsy, chronic pain, and inflammation.
Conclusion:
In conclusion, this compound is a piperidine derivative that exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has been studied extensively for its potential use as a therapeutic agent for various diseases, and its mechanism of action involves the modulation of various neurotransmitter systems in the brain. While this compound has several advantages for lab experiments, such as its wide range of biological activities, its complex synthesis method presents a limitation. Future research on this compound could focus on the development of more efficient synthesis methods, optimization of its pharmacological properties, and investigation of its potential therapeutic applications for various diseases.
科学研究应用
Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate has been studied extensively for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy and has been suggested as a potential treatment for seizures. This compound has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress in the brain.
属性
IUPAC Name |
ethyl 1-(oxolane-2-carbonyl)-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-2-25-20(24)21(11-10-17-7-4-3-5-8-17)12-14-22(15-13-21)19(23)18-9-6-16-26-18/h3-5,7-8,18H,2,6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHUKATXTTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCCO2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4706740.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706742.png)
![2,4-dichloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4706743.png)
![8-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4706757.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4706764.png)

![N-(2,5-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4706770.png)
![N-(2-methoxyphenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4706774.png)

![1-({1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4706790.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4706795.png)

![1-(4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4706804.png)
![3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine](/img/structure/B4706808.png)